molecular formula C15H12N4OS B5525416 4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B5525416
M. Wt: 296.3 g/mol
InChI Key: FZLOFGGQWPILIQ-LICLKQGHSA-N
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Description

4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-phenoxybenzaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid such as glacial acetic acid to facilitate the formation of the Schiff base intermediate, which subsequently cyclizes to form the desired triazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol stands out due to its specific structural features, such as the phenoxybenzylidene moiety, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c21-15-18-16-11-19(15)17-10-12-5-4-8-14(9-12)20-13-6-2-1-3-7-13/h1-11H,(H,18,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLOFGGQWPILIQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
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4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
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4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
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4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
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4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

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